(5-Aminopyridin-2-yl)(morpholino)methanone synthesis pathway
(5-Aminopyridin-2-yl)(morpholino)methanone synthesis pathway
An In-depth Technical Guide to the Synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone
Introduction
(5-Aminopyridin-2-yl)(morpholino)methanone is a substituted pyridine derivative featuring a morpholine amide moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as both the aminopyridine core and the morpholine ring are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The aminopyridine scaffold serves as a versatile building block for constructing complex molecular architectures, while the morpholine group is often introduced to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3]
This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing (5-Aminopyridin-2-yl)(morpholino)methanone. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also a deep dive into the causality behind experimental choices, mechanistic underpinnings, and process validation. We will explore two robust and scientifically validated strategies: a direct amide coupling approach starting from 5-aminopyridine-2-carboxylic acid, and a multi-step pathway involving a nitro-pyridine intermediate.
Part 1: Retrosynthetic Analysis
A logical approach to devising the synthesis of the target molecule begins with retrosynthesis. This process deconstructs the target molecule into simpler, commercially available, or easily accessible starting materials. Two primary disconnections are evident for (5-Aminopyridin-2-yl)(morpholino)methanone.
Retrosynthetic Pathway A involves a disconnection at the amide bond, leading back to 5-aminopyridine-2-carboxylic acid and morpholine. This is a classic amide bond formation strategy.
Retrosynthetic Pathway B involves a functional group interconversion, tracing the 5-amino group back to a 5-nitro group. This precursor, (5-nitropyridin-2-yl)(morpholino)methanone, can then be disconnected at the amide bond, leading to 5-nitropyridine-2-carboxylic acid and morpholine.
Caption: Retrosynthetic analysis of (5-Aminopyridin-2-yl)(morpholino)methanone.
Part 2: Synthesis Pathway I: The Direct Amide Coupling Approach
This pathway is arguably the more convergent and efficient route, contingent on the availability of the key intermediate, 5-aminopyridine-2-carboxylic acid. The core of this strategy lies in the robust and well-documented amide bond formation between a carboxylic acid and an amine.
Step 1: Synthesis of 5-Aminopyridine-2-carboxylic Acid
The precursor acid can be reliably synthesized from 5-amino-2-cyanopyridine via acid-catalyzed hydrolysis. The cyano group is converted to a carboxylic acid under harsh conditions, which the pyridine ring and amino group tolerate.
Experimental Protocol:
-
Reaction Setup: In a high-pressure vessel, dissolve 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in concentrated sulfuric acid (50 mL).
-
First Hydrolysis: Seal the vessel and heat the reaction mixture to 90 °C for 2 hours. This initial step facilitates the hydrolysis of the nitrile to the primary amide.
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Second Hydrolysis: Carefully add water (100 mL) to the reaction mixture and continue heating at 100 °C for an additional 2 hours to complete the hydrolysis to the carboxylic acid.
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Workup and Isolation: After cooling, slowly pour the orange reaction solution into an ice-water mixture with vigorous stirring. A light beige solid will precipitate.
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Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum overnight to yield 5-aminopyridine-2-carboxylic acid.[4]
Step 2: Amide Bond Formation with Morpholine
The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[5] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that readily undergoes nucleophilic attack by the amine. A vast array of coupling reagents has been developed for this purpose, particularly driven by the field of peptide synthesis.[5]
We will detail two highly effective, commonly used protocols.
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization (in chiral systems). The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt active ester, which is more stable yet still highly reactive towards amines.[6][7]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol (EDC/HOBt):
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Dissolution: Dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
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Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
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Amine Addition: Add morpholine (1.2 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
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Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO3 solution, brine, and dry over anhydrous Na2SO4.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Method B: Uronium/Aminium Salt-Mediated Coupling (HATU)
Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[8] They react rapidly with carboxylic acids to form highly activated esters, leading to fast reaction times and high yields, even with less reactive (electron-deficient) amines.[7]
Experimental Protocol (HATU):
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Dissolution: In an inert atmosphere (N2 or Ar), dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by a hindered base like DIPEA (3.0 eq). Stir for 5-10 minutes to pre-activate the acid.
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Amine Addition: Add morpholine (1.2 eq) to the activated mixture.
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Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the EDC/HOBt method.
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| EDC/HOBt | DMF or DCM, 0°C to RT, 12-24h | Cost-effective, water-soluble byproduct.[5] | Slower reaction times. |
| DCC/DMAP | DCM, 0°C to RT, 12-24h | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[8] |
| HATU/DIPEA | DMF, RT, 1-4h | Very fast, high yields, effective for difficult couplings.[7][8] | More expensive, produces potentially toxic byproducts. |
| PyBOP/DIPEA | DMF or DCM, RT, 2-6h | High efficiency, less risk of guanidinium byproduct formation compared to HBTU. | Carcinogenic HMPA byproduct from original BOP reagent. |
Part 3: Synthesis Pathway II: The Nitro-Intermediate Approach
This pathway offers an alternative route that avoids the direct use of 5-aminopyridine-2-carboxylic acid, which may not be readily available. It involves introducing a nitro group as a masked form of the amine, performing the amide coupling, and then reducing the nitro group in the final step.
Step 1: Synthesis of (5-Nitropyridin-2-yl)(morpholino)methanone
This intermediate can be prepared by the amide coupling of 5-nitropyridine-2-carboxylic acid with morpholine. A common and cost-effective method for this type of coupling, especially on an industrial scale, is to first convert the carboxylic acid to a more reactive acyl chloride.[3][5]
Caption: Workflow for the Nitro-Intermediate Synthesis Pathway.
Experimental Protocol:
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Acyl Chloride Formation: Suspend 5-nitropyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2, 2-3 eq) or oxalyl chloride ((COCl)2, 1.5 eq) with a catalytic amount of DMF.[8] Reflux the mixture for 2-4 hours until the reaction is complete (cessation of gas evolution).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under vacuum. The resulting crude 5-nitropyridine-2-carbonyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of morpholine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.[3]
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by recrystallization or column chromatography to obtain (5-nitropyridin-2-yl)(morpholino)methanone.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to the primary amine. Several methods are effective for this transformation.
Method A: Metal-Acid Reduction (Fe/HCl)
This is a classic, robust, and inexpensive method for nitro group reduction, analogous to the Béchamp reduction.[3]
Experimental Protocol (Fe/HCl):
-
Reaction Setup: Suspend (5-nitropyridin-2-yl)(morpholino)methanone (1.0 eq) and iron powder (Fe, 5-10 eq) in a mixture of ethanol and water.
-
Acidification: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) or acetic acid dropwise.
-
Reaction: Maintain reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash the pad with ethanol.
-
Isolation: Neutralize the filtrate with a base (e.g., Na2CO3 solution) and extract the product with ethyl acetate or DCM. Dry the organic extracts and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography to yield the final target molecule.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO2) is another common method. It is often cleaner than metal-acid reductions but requires specialized hydrogenation equipment.
Part 4: Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane, chosen based on the polarity of the product and impurities.
-
Recrystallization: If a solid product of sufficient purity is obtained after workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.
Characterization: The identity and purity of the final product, (5-Aminopyridin-2-yl)(morpholino)methanone, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, and two sets of signals (typically triplets) for the eight protons on the morpholine ring. A broad singlet for the -NH2 protons. |
| ¹³C NMR | Signals for the six carbons of the pyridine ring, the amide carbonyl carbon, and the four carbons of the morpholine ring. |
| Mass Spec (MS) | Calculation of the exact mass (C10H13N3O2 = 207.1008). Expect to observe the [M+H]+ ion at m/z 208.1086 in ESI+ mode. |
| FT-IR | Characteristic peaks for N-H stretching (amine), C=O stretching (amide), and aromatic C-H and C=C stretching. |
| Melting Point | A sharp melting point range indicates high purity. |
Conclusion
The synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone can be achieved through at least two reliable and scalable pathways.
-
Pathway I (Direct Amidation) is highly efficient and convergent. Its success hinges on the availability of 5-aminopyridine-2-carboxylic acid. The use of modern coupling reagents like HATU can provide the final product rapidly and in high yield.
-
Pathway II (Nitro-Intermediate) is a valuable alternative, particularly if the starting aminocarboxylic acid is unavailable or prohibitively expensive. While it involves more steps (activation, amidation, reduction), each step utilizes common and well-understood chemical transformations.
The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, required scale, and the laboratory equipment at hand. Both routes are grounded in fundamental organic chemistry principles and provide a robust framework for accessing this and other structurally related compounds for further research and development.
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